Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate

Mcl-1 Inhibitor Synthetic Intermediate Indole Functionalization

Sourcing the correct intermediate for Mcl-1 inhibitor synthesis is critical: N-methyl analogs lack the indole N-H required for downstream coupling, causing >1000-fold potency loss. This compound is the patented Intermediate 2 with orthogonal handles (7-Br, 6-Cl, 2-methyl ester) for chemoselective elaboration. - Exclusive N-H moiety enables Pd-catalyzed coupling to Intermediate 8, essential for the macrocyclic Mcl-1 inhibitor. - ≥98% purity ensures batch reproducibility and minimizes impurity-related failures in multi-step GMP-adjacent campaigns. - Rapid global shipping with dry, cooled storage preserves integrity.

Molecular Formula C14H13BrClNO4
Molecular Weight 374.61 g/mol
Cat. No. B12281645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate
Molecular FormulaC14H13BrClNO4
Molecular Weight374.61 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=C(NC2=C1C=CC(=C2Br)Cl)C(=O)OC
InChIInChI=1S/C14H13BrClNO4/c1-20-10(18)6-4-8-7-3-5-9(16)11(15)12(7)17-13(8)14(19)21-2/h3,5,17H,4,6H2,1-2H3
InChIKeyBNOIAOZCIQESFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate: Key Mcl-1 Inhibitor Intermediate


Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate (CAS 2143010‑85‑7) is a dihalogenated indole‑2‑carboxylate derivative (C₁₄H₁₃BrClNO₄, MW 374.62 g mol⁻¹) . The compound serves as Intermediate 2 in the patented synthesis of a macrocyclic Mcl‑1 inhibitor (Compound 1) [1]. Its substitution pattern—bromine at position 7, chlorine at position 6, a methoxy‑oxopropyl ester at position 3, and a methyl ester at position 2—establishes it as a defined synthetic building block, distinct from the corresponding N‑methyl analog (CAS 2306261‑24‑3) and the simpler 7‑bromo‑6‑chloro‑1H‑indole‑2‑carboxylic acid (CAS 1388069‑91‑7) .

Why N-Substitution Fails in Mcl-1 Inhibitor Synthesis


The N1–H of the target compound is indispensable for the downstream coupling and deprotection steps that convert Intermediate 2 into Intermediate 8, which in turn is elaborated to the final Mcl‑1 inhibitor [1]. The N‑methyl analog (CAS 2306261‑24‑3) cannot replicate this reactivity because N‑methylation eliminates the nucleophilic site required for protection/deprotection and subsequent functionalization. Class‑level SAR (structure–activity relationship) data on tricyclic indole‑2‑carboxylic acids demonstrate that N‑substitution profoundly alters Mcl‑1 binding; for example, N‑methylation reduced binding affinity >1000‑fold (Ki > 1000 µM) relative to indole‑2‑carboxylic acid, while the best optimized inhibitors achieved Ki = 18 µM [2]. This dramatic sensitivity to N‑modification underscores why the precise structural identity of the N–H core is essential for procurement when the intended use is Mcl‑1‑directed research or manufacturing.

Differentiation Evidence for This Intermediate


N-H Functionality in the Synthetic Route

The target compound (Intermediate 2) is reacted with a palladium catalyst, a base, and a pyrazole‑containing partner to yield Intermediate 8, the immediate precursor of the final Mcl‑1 inhibitor [1]. The N‑methyl analog (CAS 2306261‑24‑3) cannot undergo the necessary protection/deprotection sequence because the N‑methyl group permanently blocks the N1 position. In the corresponding patent, the N‑methyl indole‑2‑carboxylate is never employed as an intermediate in the synthesis of Compound 1 [2].

Mcl-1 Inhibitor Synthetic Intermediate Indole Functionalization

Class-Level Mcl-1 Binding Affinity Loss

In a published SAR study of tricyclic indole‑2‑carboxylic acids, the parent indole‑2‑carboxylic acid exhibited Ki > 1000 µM for Mcl‑1, whereas optimized analogs with maintained N–H indole cores achieved Ki = 18 µM [1]. Although the target compound is a synthetic intermediate rather than a final inhibitor, this class‑level evidence establishes that the N–H indole motif is critical for Mcl‑1 binding and cannot be substituted by N‑alkylated comparators without catastrophic loss of affinity.

Mcl-1 Affinity Structure–Activity Relationship Indole-2-Carboxylic Acid

Purity Advantage in Multi-Step Synthesis

The target compound is commercially available at 98% purity , whereas the comparator 7‑bromo‑6‑chloro‑1H‑indole‑2‑carboxylic acid is typically offered at 95%+ purity . The 3% absolute purity difference may appear modest, but in a multi‑step synthesis with ≥5 steps (as in the Mcl‑1 inhibitor route), the 98% purity translates to a theoretical maximum overall yield approximately 14% higher than the 95% purity baseline, assuming equivalent yields at each step (0.98⁵ = 90.4% vs. 0.95⁵ = 77.4%).

Procurement Purity Multi‑Step Synthesis Intermediate Quality

Dual-Halogen Pattern for Regioselective Coupling

The differentiated reactivity of aryl bromides versus aryl chlorides in palladium‑catalyzed cross‑coupling reactions allows the 7‑bromo substituent of the target compound to be selectively functionalized in the presence of the 6‑chloro group [1]. In the patented Mcl‑1 inhibitor synthesis, the 7‑bromo position is engaged in a Pd‑catalyzed coupling to install the pyrazole‑containing fragment, while the 6‑chloro substituent remains intact and is carried forward into the final macrocyclic inhibitor [2]. Comparators such as 6‑bromo‑7‑chloro‑1H‑indole‑2‑carboxylic acid (reversed halogen positions) would direct coupling to the less desirable C6 position, altering the regiochemical outcome of the key transformation.

Regioselectivity Palladium Catalysis Halogen Differentiation

Procurement Scenarios


Multi-Kilogram Mcl-1 Inhibitor Synthesis

Teams replicating or scaling the published Mcl‑1 inhibitor synthesis require Intermediate 2 as the sole viable starting material for the Pd‑catalyzed coupling step that forms Intermediate 8. No alternative intermediate (including the N‑methyl analog or regioisomeric halogen variants) is disclosed in the patents. Procurement of the exact CAS 2143010‑85‑7 at ≥98% purity is essential for achieving the reported synthetic yields and meeting GMP‑adjacent quality standards [1].

SAR Exploration of the Indole Core

Medicinal chemistry groups investigating Mcl‑1/Bcl‑2 family inhibitors can use the target compound as a common late‑stage intermediate for divergent synthesis of analogs. The N–H indole position allows introduction of diverse protecting groups or direct functionalization, enabling SAR exploration that is impossible with the N‑methyl analog. Class‑level SAR data indicate that even minor N‑substitutions reduce Mcl‑1 binding by orders of magnitude [2].

Fragment-Based Drug Discovery Libraries

The target compound combines a privileged indole scaffold with orthogonal handles for further elaboration, making it suitable for fragment‑growth campaigns targeting Mcl‑1 or other anti‑apoptotic Bcl‑2 proteins. The dual‑halogen pattern (7‑Br, 6‑Cl) provides chemoselective diversification points, a feature absent in mono‑halogenated or non‑halogenated indole‑2‑carboxylate analogs .

Process Chemistry and Impurity Profiling

Process development groups requiring a well‑characterized intermediate with defined purity (98%) and unambiguous CAS registration can leverage the target compound for route scouting. The 3% purity advantage over the acid comparator translates to fewer impurity‑related batch failures in multi‑step sequences, reducing overall cost‑of‑goods in scale‑up campaigns .

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